molecular formula C14H19NO3 B13485501 Methyl 2-methoxy-4-(piperidin-1-yl)benzoate

Methyl 2-methoxy-4-(piperidin-1-yl)benzoate

Cat. No.: B13485501
M. Wt: 249.30 g/mol
InChI Key: ZRKLHYODWSXNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-4-(piperidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a piperidine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-(piperidin-1-yl)benzoate typically involves the esterification of 2-methoxy-4-(piperidin-1-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-(piperidin-1-yl)benzoic acid.

    Reduction: Formation of 2-methoxy-4-(piperidin-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-methoxy-4-(piperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially leading to modulation of their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may affect neurotransmitter systems or enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperidin-1-yl)benzoate
  • Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
  • 1-Methyl-4-piperidinyl benzoate

Uniqueness

Methyl 2-methoxy-4-(piperidin-1-yl)benzoate is unique due to the presence of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 2-methoxy-4-piperidin-1-ylbenzoate

InChI

InChI=1S/C14H19NO3/c1-17-13-10-11(15-8-4-3-5-9-15)6-7-12(13)14(16)18-2/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

ZRKLHYODWSXNJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.